molecular formula C12H19N B2715229 (2R)-2-Methyl-4-phenylpentan-1-amine CAS No. 2248221-31-8

(2R)-2-Methyl-4-phenylpentan-1-amine

Cat. No.: B2715229
CAS No.: 2248221-31-8
M. Wt: 177.291
InChI Key: OBHYVPZGHFXOHC-NFJWQWPMSA-N
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Description

(2R)-2-Methyl-4-phenylpentan-1-amine is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-4-phenylpentan-1-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable alkyl halide under basic conditions. For example, the reaction of ®-2-methyl-4-phenylpentan-1-ol with thionyl chloride to form the corresponding alkyl chloride, followed by nucleophilic substitution with ammonia or a primary amine, can yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-4-phenylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alkanes. Substitution reactions can lead to a variety of derivatives, including amides and secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-Methyl-4-phenylpentan-1-amine is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for investigating the interactions between chiral molecules and biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its structure suggests it could interact with various biological receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its chiral nature makes it particularly useful for the synthesis of enantiomerically pure products.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-4-phenylpentan-1-amine depends on its specific application. In a biological context, it may interact with receptors or enzymes, influencing their activity. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methyl-4-phenylpentan-1-amine: The enantiomer of the compound, which may have different biological activities.

    2-Methyl-4-phenylbutan-1-amine: A structurally similar compound with a shorter carbon chain.

    2-Methyl-4-phenylhexan-1-amine: A structurally similar compound with a longer carbon chain.

Uniqueness

(2R)-2-Methyl-4-phenylpentan-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the chiral center makes it valuable for studying stereoselective processes and developing enantiomerically pure compounds.

Properties

IUPAC Name

(2R)-2-methyl-4-phenylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,10-11H,8-9,13H2,1-2H3/t10-,11?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHYVPZGHFXOHC-NFJWQWPMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)C1=CC=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(C)C1=CC=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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